
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- is a chemical compound with the molecular formula C10H13Cl It is known for its unique structure, which includes a chlorine atom and a hexahydro-indene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- typically involves the reaction of cyclopentadiene with chlorinated compounds under specific conditions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a chlorinated dienophile to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce a variety of functionalized derivatives.
科学的研究の応用
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- involves its interaction with molecular targets and pathways. The chlorine atom and the hexahydro-indene structure play crucial roles in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied.
類似化合物との比較
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has multiple chlorine atoms and exhibits different reactivity and applications.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-: Known for its extensive chlorination, it is used in different industrial applications.
Uniqueness
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- is unique due to its specific chlorination pattern and hexahydro-indene structure
特性
CAS番号 |
2677-29-4 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC名 |
9-chlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
InChIキー |
BVIVIHDQFQUFSV-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2C1C3CC2C(C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




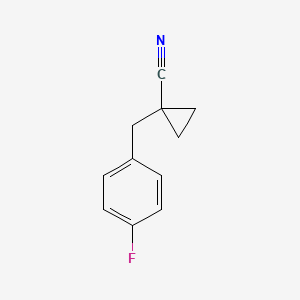
![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)
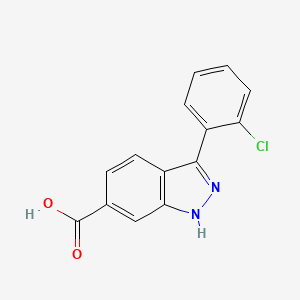
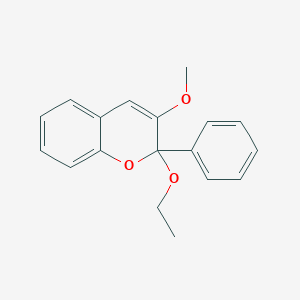
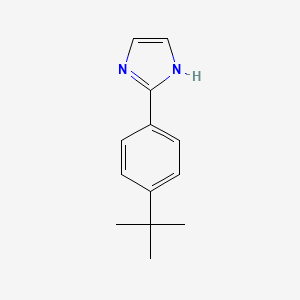
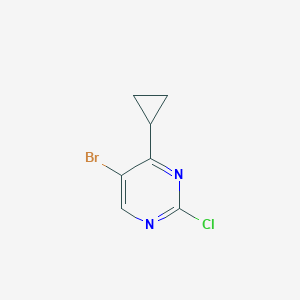
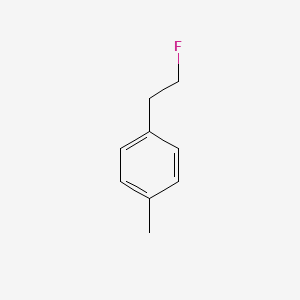

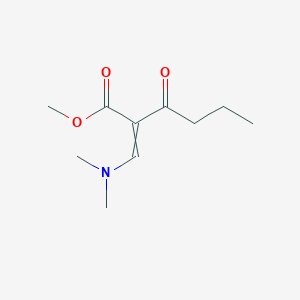
![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)
![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)
